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Compound of Interest

Compound Name: 1-Eicosene

Cat. No.: B165122

This guide provides a comprehensive overview of the spectroscopic data for 1-Eicosene
(C20Ha40), a long-chain alpha-olefin. The information presented is intended for researchers,
scientists, and professionals in drug development and related fields, offering a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1-Eicosene, both *H and 13C NMR are crucial for
confirming its identity and purity.

'H NMR Spectral Data

The *H NMR spectrum of 1-Eicosene is characterized by signals corresponding to its vinylic,
allylic, and aliphatic protons. The chemical shifts (d) are typically reported in parts per million
(ppm) relative to a standard reference, such as tetramethylsilane (TMS).

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b165122?utm_src=pdf-interest
https://www.benchchem.com/product/b165122?utm_src=pdf-body
https://www.benchchem.com/product/b165122?utm_src=pdf-body
https://www.benchchem.com/product/b165122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (3,

Proton Type Multiplicity Integration
ppm)

Vinylic (=CHz2) ~4.90-4.98 Multiplet 2H

Vinylic (-CH=) ~5.75-5.85 Multiplet 1H

Allylic (-CH2-CH=) ~2.00-2.05 Multiplet 2H

Aliphatic (-CH2-)n ~1.20-1.40 Broad Multiplet 32H

Methyl (-CH3) ~0.88 Triplet 3H

3C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the 1-

Eicosene molecule.

Carbon Type Chemical Shift (, ppm)
Vinylic (=CHz) ~114.1

Vinylic (-CH=) ~139.2

Allylic (-CH2-CH=) ~33.9

Aliphatic (-CH2-)n ~28.8-31.9

Terminal Methyl (-CHs3) ~14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 1-Eicosene shows characteristic
absorptions for its alkene and alkane functionalities.
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Vibrational Mode Frequency (cm~1) Intensity
=C-H Stretch (vinylic) ~3079 Medium
C-H Stretch (aliphatic) ~2850-2960 Strong
C=C Stretch (alkene) ~1642 Medium
=C-H Bend (vinylic) ~910 & 990 Strong
-CHz- Bend (aliphatic) ~1465 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 1-Eicosene, Electron lonization (El) is a common method.[1]

m/z Relative Intensity (%) Possible Fragment
280 ~26.90 [M]* (Molecular lon)
279 99.99 [M-H]*

111 ~26.97 [CeHas]*

97 ~40.98 [C7H13]*

83 [CeH11]*

57 [CaHo]*

Note: The table includes the top 5 peaks reported in one source, with other common fragments

for long-chain alkenes also listed.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy (*H and *3C)
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Sample Preparation: A small amount of 1-Eicosene (typically 5-20 mg) is dissolved in a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. A small amount of a reference
standard like TMS is often added.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either *H
or 13C nuclei. The magnetic field is shimmed to ensure homogeneity.

Data Acquisition: For tH NMR, a series of radiofrequency pulses are applied, and the
resulting free induction decay (FID) is recorded. For 3C NMR, broadband proton decoupling
is typically used to simplify the spectrum to single peaks for each unique carbon.[3] A
sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to the TMS signal at O ppm.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation: As 1-Eicosene is a liquid at room temperature, a small drop can be
placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This
will be subtracted from the sample spectrum.

Data Acquisition: The sample is applied to the ATR crystal, and the anvil is pressed down to
ensure good contact. The infrared spectrum is then recorded over a typical range of 4000-
400 cm~1. Multiple scans are averaged to improve the signal-to-noise ratio.[5]

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron lonization - MS)

Sample Introduction: A small amount of the 1-Eicosene sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The
sample is vaporized in a heated inlet.[6]

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
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positively charged molecular ion ([M]*) and fragment ions.[1]

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z ratio.

Visualizations
Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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